molecular formula C18H21N5O2 B2604429 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1795483-32-7

4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No. B2604429
M. Wt: 339.399
InChI Key: VFXQROBRELEJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The 1,2,3-triazole ring is generally stable under a variety of conditions, but can participate in reactions with electrophiles or nucleophiles depending on its substitution pattern .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research into the metabolism and pharmacokinetics of complex molecules like "4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile" provides insights into how these compounds are processed in the body. Studies such as the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, highlight the pathways through which similar compounds are metabolized and eliminated, focusing on their transformation into metabolites and the excretion process. This research is vital for understanding the safety and efficacy of these compounds as potential therapeutic agents (Renzulli et al., 2011).

Receptor Binding and Pharmacodynamics

Investigating the binding affinities and pharmacodynamics of compounds on specific receptors in the brain, such as the 5-HT1A receptors, provides insights into their potential therapeutic applications. For instance, the study on 5-Hydroxytryptamine1A receptor occupancy by novel full antagonists explores how similar compounds interact with brain receptors, affecting neurotransmitter activity and influencing psychological and physiological states. This type of research sheds light on the potential use of such compounds in treating psychological disorders or understanding the neurochemical pathways involved in these conditions (Rabiner et al., 2002).

Neurotoxicity and Neuroprotection

Studies on the neurotoxic and neuroprotective effects of chemical compounds, such as the investigation into parkinsonism induced by MPTP, provide critical insights into the mechanisms of neurodegenerative diseases and potential therapeutic approaches. Research in this area can help identify the neurotoxic risks of certain compounds and explore their use in modeling diseases in laboratory settings, leading to the development of targeted therapies (Langston et al., 1983).

Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) poses significant challenges and opportunities for scientific research. Studies on the identification, metabolism, and effects of NPS provide essential data for public health and regulatory bodies. Research on substances like 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) and its metabolites in human urine illustrates the efforts to understand the pharmacokinetics, toxicology, and potential risks associated with these new substances (Kavanagh et al., 2012).

properties

IUPAC Name

4-[[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22-11-17(20-21-22)18(24)23-8-6-16(7-9-23)13-25-12-15-4-2-14(10-19)3-5-15/h2-5,11,16H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXQROBRELEJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.